2-Methyltetrahydropyran
Overview
Description
2-Methyltetrahydropyran is a chemical compound with the molecular formula C6H12O . It is also known by synonyms such as 2H-Pyran, tetrahydro-2-methyl-, and Ivermectin EP Impurity F .
Molecular Structure Analysis
The molecular structure of 2-Methyltetrahydropyran consists of a six-membered ring with one oxygen atom and five carbon atoms. One of the carbon atoms is substituted with a methyl group .Chemical Reactions Analysis
The specific chemical reactions involving 2-Methyltetrahydropyran are not explicitly mentioned in the available literature .Scientific Research Applications
Synthesis and Chemical Reactions
Diastereoselective Synthesis : A method for synthesizing functionalized 2-methyltetrahydropyran-4-ones has been developed, providing access to a structural unit common in biologically active natural products, and has been applied to synthesize molecules found in Civet cat secretion (Clarke, Sellars, & Mistry, 2011).
Organic Reaction Solvent : 4-Methyltetrahydropyran (4-MeTHP) is explored as an organic reaction solvent for various reactions including radical, Grignard, Wittig, and organometallic reactions, showing potential as a substitute for conventional ethers and harmful halogenated solvents (Kobayashi et al., 2019).
Interactions with Transition-Metal Phosphides : Research on the reactions of 2-methyltetrahydropyran on silica-supported nickel phosphide, a hydrotreating catalyst, reveals its potential in biomass feedstock processing, showing good oxygen removal capacity (Bui et al., 2016).
Carbonyl Ene Reaction : 2-Methylenetetrahydropyrans have been used efficiently in carbonyl ene reactions, offering a route for the synthesis of β-hydroxydihydropyrans and introducing oxygen heterocycles into molecular frameworks (Liang, Sharum, Lam, & Totah, 2013).
Pharmaceutical and Industrial Applications
In Pharmaceutical Synthesis : 4-Methyltetrahydropyran has been used as a solvent in olefin metathesis reactions, including the synthesis of compounds like SUAM 1221, a potential Alzheimer's disease treatment, and sildenafil derivatives (Nienałtowski et al., 2020).
Synthesis of Optically Pure Compounds : Routes have been developed for synthesizing optically pure (2S)-2-methyltetrahydropyran-4-one from chiral pool precursors, suitable for large-scale manufacture, highlighting its importance in the synthesis of complex organic compounds (Anderson et al., 2010).
Key Segment in Convergent Synthesis : 2-Methylenetetrahydropyran-3-ol derivative, important for convergent synthesis of polycyclic ethers based on Suzuki-Miyaura coupling, has been synthesized efficiently (Nakata et al., 2009).
Miscellaneous Applications
Conformational Analysis : Studies on the conformation of methyl-substituted tetrahydropyrans like 2-methyltetrahydropyran provide insights into their structural dynamics, important for understanding their reactivity and interaction in various chemical environments (Ribeiro & Rittner, 2003).
DNA Binding Studies : Rhenium compounds with Schiff bases derived from 4-aminotetrahydropyran have been synthesized and their DNA binding abilities investigated, indicating potential biomedical applications (Jadoo, Booysen, & Akerman, 2017).
Conformational Studies by Spectroscopy : The conformational enthalpy of 3-methyltetrahydropyran was measured using resonance-enhanced multiphoton ionization spectroscopy, contributing to our understanding of its physical properties (Kim & Baer, 2000).
Phase Equilibrium in Hydrate Formation : The formation of clathrate hydrates with 2-methyltetrahydropyran and methane has been studied, relevant for understanding the physical chemistry of hydrate systems (Ohmura et al., 2005).
Safety And Hazards
properties
IUPAC Name |
2-methyloxane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-6-4-2-3-5-7-6/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBDQLHBVNXARAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60906150 | |
Record name | 2-Methyloxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60906150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyltetrahydropyran | |
CAS RN |
10141-72-7 | |
Record name | 2-Methyltetrahydropyran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010141727 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methyloxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60906150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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